molecular formula C21H22O7 B600523 (-)-Praeruptorin A CAS No. 14017-71-1

(-)-Praeruptorin A

Cat. No. B600523
CAS RN: 14017-71-1
M. Wt: 386.40
InChI Key:
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Description

(-)-Praeruptorin A is a plant-derived compound that has been studied for its potential medicinal properties. The compound is isolated from the root of the perennial herb Angelica praeruptorum, which is native to China. It has been studied for its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its ability to modulate the immune system.

Scientific Research Applications

Cardioprotective Effects

Isopteryxin has been identified to have cardioprotective effects . It works by inhibiting the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α . This suggests its potential use in treating or preventing heart diseases where inflammation is a key factor.

Neuroprotection

Research indicates that Isopteryxin exhibits neuroprotective activities . It has shown binding affinity to anionic site residues, which could be significant in the development of treatments for neurodegenerative diseases .

Mechanism of Action

Target of Action

Isopteryxin, also known as (-)-Praeruptorin A, primarily targets the cardiac enzyme creatine kinase . This enzyme plays a crucial role in cellular energy production. Isopteryxin also inhibits the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α .

Mode of Action

Isopteryxin interacts with its targets by inhibiting their function. It inhibits the cardiac enzyme creatine kinase, which is essential for cellular energy production . This inhibition leads to a decrease in energy production in the cells. Additionally, Isopteryxin inhibits the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α , thereby reducing inflammation and chemotaxis.

Biochemical Pathways

It is known that the compound’s inhibition of creatine kinase disrupts the energy production in cells . Furthermore, the inhibition of pro-inflammatory factors and chemoattractant proteins such as TNF-α suggests that Isopteryxin may affect the inflammatory response and chemotaxis pathways .

Pharmacokinetics

The compound’s molecular weight (3864 g/mol) and chemical formula (C21H22O7) have been reported

Result of Action

Isopteryxin has been shown to have cardioprotective effects . By inhibiting the cardiac enzyme creatine kinase, it reduces energy production in cells, which may help protect the heart under conditions of stress. Additionally, by inhibiting the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α, Isopteryxin may reduce inflammation and chemotaxis, further contributing to its cardioprotective effects .

properties

IUPAC Name

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBRZDOJDLKOT-YRCPKEQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Praeruptorin A

CAS RN

14017-71-1
Record name Isopteryxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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